molecular formula C25H21F3N2O2S B2667279 2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 851412-46-9

2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B2667279
CAS No.: 851412-46-9
M. Wt: 470.51
InChI Key: XPSADAVGRUXRJL-UHFFFAOYSA-N
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Description

2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes an indole ring, a sulfanyl group, and a trifluoromethoxyphenyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves multiple steps, including the formation of the indole ring, the introduction of the sulfanyl group, and the attachment of the trifluoromethoxyphenyl group. Common synthetic routes may include:

    Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions, where a thiol reacts with a suitable leaving group on the indole ring.

    Attachment of the Trifluoromethoxyphenyl Group: This step may involve coupling reactions such as Suzuki or Heck coupling, where the trifluoromethoxyphenyl group is attached to the acetamide moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to modify the functional groups, such as reducing the acetamide to an amine.

    Substitution: The indole ring and the trifluoromethoxyphenyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole ring or the trifluoromethoxyphenyl group.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, and its unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: It may have potential as a biochemical probe for studying cellular processes, given its ability to interact with various biological targets.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s indole ring and trifluoromethoxyphenyl group may enable it to bind to proteins, enzymes, or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide: can be compared with other indole-based compounds, such as:

Uniqueness

The presence of the trifluoromethoxy group in this compound imparts unique chemical and biological properties, such as increased lipophilicity and potential for enhanced binding affinity to biological targets

Properties

IUPAC Name

2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21F3N2O2S/c1-17-6-2-3-7-18(17)14-30-15-23(21-8-4-5-9-22(21)30)33-16-24(31)29-19-10-12-20(13-11-19)32-25(26,27)28/h2-13,15H,14,16H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPSADAVGRUXRJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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